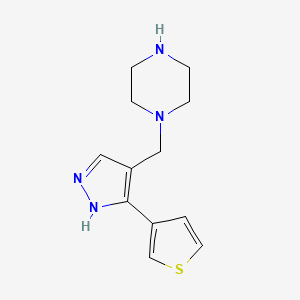
1-(二氟甲基)-3,5-二乙基-1H-吡唑
描述
1-(difluoromethyl)-3,5-diethyl-1H-pyrazole is a useful research compound. Its molecular formula is C8H12F2N2 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计
CF2H 部分在药物设计和发现中具有重要的潜在用途。 将CF2H引入生物活性分子是寻找先导化合物和候选药物的重要策略 .
抗真菌剂
与1-(二氟甲基)-3,5-二乙基-1H-吡唑相似的化合物已被合成并针对植物病原真菌进行了测试,显示出中等至优异的活性。 这表明此类化合物作为抗真菌剂的潜在应用 .
有机合成
二氟甲基基团可用于有机合成以生成其他官能团或化合物。 例如,含二氟甲基化合物的断裂产生了二氟甲基自由基,该自由基被用于进一步的化学反应 .
农业化学
作用机制
Target of Action
Compounds like “1-(difluoromethyl)-3,5-diethyl-1H-pyrazole” often target enzymes or receptors in the body. For example, a compound called Eflornithine, which also contains a difluoromethyl group, is known to inhibit an enzyme called ornithine decarboxylase .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either activate or inhibit the target’s function. In the case of Eflornithine, it inhibits ornithine decarboxylase, thus preventing the production of certain substances required for cell growth .
生化分析
Biochemical Properties
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form bonds with oxygen, nitrogen, and sulfur atoms in biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to act as a hydrogen bond donor and acceptor further enhances its reactivity and interaction with biomolecules .
Cellular Effects
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . Additionally, it has antioxidant properties that can protect cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent cellular responses. The difluoromethyl group in the compound plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism can influence metabolic flux and the levels of metabolites in cells
Transport and Distribution
The transport and distribution of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its overall effectiveness .
Subcellular Localization
The subcellular localization of 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
1-(difluoromethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N2/c1-3-6-5-7(4-2)12(11-6)8(9)10/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQBWASWYVYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C(F)F)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)
![2-Amino-2-(5-fluorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471821.png)







